molecular formula C8H9NO B1321041 4-Acetyl-2-methylpyridine CAS No. 2732-28-7

4-Acetyl-2-methylpyridine

Cat. No.: B1321041
CAS No.: 2732-28-7
M. Wt: 135.16 g/mol
InChI Key: NIGBUKPEJHINOG-UHFFFAOYSA-N
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Description

4-Acetyl-2-methylpyridine: is an organic compound with the molecular formula C8H9NO and a molecular weight of 135.1632 g/mol . It is a substituted pyridine derivative, characterized by the presence of an acetyl group at the fourth position and a methyl group at the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Safety and Hazards

4-Acetyl-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Mechanism of Action

Target of Action

4-Acetyl-2-methylpyridine is a complex organic compound

Mode of Action

The mode of action of this compound is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known as aryl alkyl ketones

Biochemical Analysis

Biochemical Properties

4-Acetyl-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in cellular responses to stress and inflammation . The interaction between this compound and p38α MAPK can lead to the inhibition of the enzyme’s activity, thereby modulating the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . This inhibition is crucial for exploring therapeutic strategies for diseases driven by cytokine release, such as rheumatoid arthritis and psoriasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with p38α MAPK affects cell signaling pathways that regulate inflammation and stress responses . By inhibiting this kinase, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines. Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of p38α MAPK, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade that results in cytokine production. Furthermore, this compound may influence gene expression by modulating transcription factors involved in inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to this compound may lead to its gradual degradation, which could affect its efficacy in inhibiting p38α MAPK and modulating inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in metabolic pathways . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound may interact with intracellular binding proteins that influence its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to modulate cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and transcription factors involved in inflammatory responses. This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-2-methylpyridine can be synthesized through several methods. One common approach involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where the acetyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives.

Comparison with Similar Compounds

  • 2-Acetyl-4-methylpyridine
  • 2-Methylpyridine
  • 4-Methylpyridine

Comparison: 4-Acetyl-2-methylpyridine is unique due to the specific positioning of the acetyl and methyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the acetyl group at the fourth position enhances its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-methylpyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-5-8(7(2)10)3-4-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGBUKPEJHINOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609431
Record name 1-(2-Methylpyridin-4-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2732-28-7
Record name 1-(2-Methyl-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2732-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylpyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyl-2-methylpyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY5ADZ3A9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-Acetyl-2-methylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of 3.5 g. (29.7 mmoles) of 2-methyl-4-cyanopyridine in 20 ml. of dry ether was added dropwise to a cooled (5° C.) solution of 20 ml. of 3.0 M methyl magnesium bromide in ether. After addition was complete the mixture was allowed to warm to room temperature and stirred for 18 hours. The reaction mixture was cooled to 5° C. and the excess Grignard reagent decomposed by the addition of water. The mixture was acidified with 6 N hydrochloric acid and the aqueous phase was separated. The ether phase was again extracted with 30 ml. of 1 N hydrochloric acid and the combined aqueous extracts were warmed on a steam bath for one hour. The aqueous solution was cooled, made basic with solid sodium bicarbonate and extracted with (3×100 ml.) ether. The combined ether extracts were dried and evaporated to give 2.1 g. (53%) of a yellow oil. b.p. 50°-53° C. (0.3 torr).
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Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-isonicotinic acid ethyl ester (3.20 g) and tert-butyl acetate in n-heptane at −5° C. was slowly added lithium hexamethyldisilazide (46.5 mL; 1 M solution in THF). After stirring for 2 h, a solution of sulfuric acid (4.13 mL) in water (20 mL) was added within 20 min keeping the reaction temperature below 10° C. After the addition was completed, the reaction mixture was heated to reflux overnight. Extraction over a sat. solution of NaHCO3 (100 mL) with ethyl acetate (3×50 mL) and drying of the combined organic phases over Na2SO4 provided after evaporation of the organic solvent the title compound as a light brown liquid (2.40 g, 92%), which was used for the consecutive step without any further purification, MS (ESI+): m/z=136.0 [M+H]+.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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